molecular formula C18H18I3O6P B14244811 4-Iodophenol;phosphorous acid CAS No. 517918-94-4

4-Iodophenol;phosphorous acid

Cat. No.: B14244811
CAS No.: 517918-94-4
M. Wt: 742.0 g/mol
InChI Key: SXYHFWJXQHZQPT-UHFFFAOYSA-N
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Description

4-Iodophenol: is an aromatic organic compound with the chemical formula C6H5IO. It is one of three monoiodophenols and is characterized by an iodine atom attached to the para position of the phenol ring. This compound is a colorless solid and is known for its use in various chemical reactions and applications .

Phosphorous acid: (H3PO3) is a phosphorus oxoacid and a reducing agent. It is commonly used in the preparation of phosphonates and other phosphorus-containing compounds. Phosphorous acid is characterized by its ability to donate hydrogen atoms and participate in redox reactions .

Preparation Methods

4-Iodophenol: can be synthesized through several methods:

    Electrophilic Aromatic Substitution: This method involves the iodination of phenol using iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2).

    Diazonium Salt Method: This method involves the diazotization of 4-aminophenol followed by substitution with iodine.

Phosphorous acid: can be prepared through the hydrolysis of phosphorus trichloride (PCl3) with water. The reaction is exothermic and produces phosphorous acid and hydrochloric acid (HCl) as by-products .

Chemical Reactions Analysis

4-Iodophenol: undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in 4-iodophenol can be replaced by other groups through coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. .

    Oxidation and Reduction: 4-Iodophenol can undergo oxidation to form iodinated quinones or reduction to form hydroxyiodobenzenes.

Phosphorous acid: participates in redox reactions, where it acts as a reducing agent. It can reduce metal ions and other oxidizing agents, forming phosphates and other phosphorus-containing compounds .

Mechanism of Action

4-Iodophenol: exerts its effects through its ability to participate in electrophilic aromatic substitution reactions. The iodine atom in the para position of the phenol ring makes it highly reactive towards nucleophiles, allowing it to form various derivatives and conjugates .

Phosphorous acid: acts as a reducing agent by donating hydrogen atoms in redox reactions. It reduces metal ions and other oxidizing agents, forming phosphates and other phosphorus-containing compounds. The mechanism involves the transfer of electrons from phosphorous acid to the oxidizing agent, resulting in the formation of reduced products .

Comparison with Similar Compounds

4-Iodophenol: can be compared with other halophenols such as 4-fluorophenol, 4-chlorophenol, and 4-bromophenol. While all these compounds have similar structures, the presence of different halogen atoms affects their reactivity and applications. For example, 4-iodophenol is more reactive in coupling reactions compared to 4-fluorophenol due to the larger size and lower electronegativity of the iodine atom .

Phosphorous acid: can be compared with phosphoric acid (H3PO4) and hypophosphorous acid (H3PO2). While all these acids contain phosphorus, their oxidation states and reactivity differ. Phosphorous acid is a stronger reducing agent compared to phosphoric acid, making it more suitable for redox reactions .

Properties

CAS No.

517918-94-4

Molecular Formula

C18H18I3O6P

Molecular Weight

742.0 g/mol

IUPAC Name

4-iodophenol;phosphorous acid

InChI

InChI=1S/3C6H5IO.H3O3P/c3*7-5-1-3-6(8)4-2-5;1-4(2)3/h3*1-4,8H;1-3H

InChI Key

SXYHFWJXQHZQPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)I.C1=CC(=CC=C1O)I.C1=CC(=CC=C1O)I.OP(O)O

Origin of Product

United States

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